

# FT-IR analysis of 3-Phenylazetidin-3-ol hydrochloride

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## Compound of Interest

Compound Name: 3-Phenylazetidin-3-ol  
hydrochloride

Cat. No.: B1343857

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An In-Depth Technical Guide to the FT-IR Analysis of **3-Phenylazetidin-3-ol Hydrochloride**

## Introduction

**3-Phenylazetidin-3-ol hydrochloride** is a heterocyclic organic compound of interest in pharmaceutical research and drug development. Its structure, featuring an azetidine ring, a tertiary alcohol, and a phenyl group, presents a unique spectroscopic profile. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed overview of the theoretical and practical aspects of conducting an FT-IR analysis of **3-Phenylazetidin-3-ol hydrochloride**, intended for researchers, scientists, and professionals in drug development.

## Predicted FT-IR Spectral Analysis

The FT-IR spectrum of **3-Phenylazetidin-3-ol hydrochloride** is characterized by the vibrational modes of its constituent functional groups. The presence of the hydrochloride salt significantly influences the spectrum, particularly in the region of N-H stretching.

- **O-H Stretch (Tertiary Alcohol):** A broad and strong absorption band is expected in the region of  $3500\text{--}3200\text{ cm}^{-1}$  due to the stretching vibration of the hydroxyl group.[1][2] The broadness of this peak is a result of intermolecular hydrogen bonding.[2][3]

- **N-H Stretch (Ammonium Salt):** As a hydrochloride salt of a tertiary amine, the nitrogen atom in the azetidine ring will be protonated. This results in a broad and complex absorption pattern for the  $\text{N-H}^+$  stretching vibration, typically observed between  $3000\text{ cm}^{-1}$  and  $2200\text{ cm}^{-1}$ . This broad feature is a hallmark of amine salts.
- **C-H Stretch (Aromatic and Aliphatic):** Aromatic C-H stretching vibrations from the phenyl group are expected to appear as a group of weaker bands just above  $3000\text{ cm}^{-1}$  (typically  $3100\text{-}3000\text{ cm}^{-1}$ ). Aliphatic C-H stretching from the azetidine ring will absorb just below  $3000\text{ cm}^{-1}$  (typically  $2990\text{-}2850\text{ cm}^{-1}$ ).
- **C=C Stretch (Aromatic):** The phenyl group will exhibit characteristic C=C stretching vibrations within the aromatic ring, appearing as a series of sharp bands of variable intensity in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
- **C-O Stretch (Tertiary Alcohol):** The stretching vibration of the C-O bond in a tertiary alcohol gives rise to a strong band typically found in the  $1210\text{-}1100\text{ cm}^{-1}$  range.<sup>[1][4]</sup>
- **C-N Stretch (Azetidine):** The C-N stretching vibration of the azetidine ring is expected in the fingerprint region, typically between  $1250\text{ cm}^{-1}$  and  $1020\text{ cm}^{-1}$ .
- **Aromatic C-H Bending:** Out-of-plane (o.o.p.) bending vibrations for the monosubstituted phenyl group will produce strong absorption bands in the  $770\text{-}730\text{ cm}^{-1}$  and  $710\text{-}690\text{ cm}^{-1}$  regions.

## Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the predicted FT-IR absorption bands for **3-Phenylazetidin-3-ol hydrochloride**, based on the analysis of its functional groups.

Wavenumber Range (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Tertiary Alcohol
3100 - 3000	Weak to Medium	C-H Stretch	Aromatic (Phenyl)
3000 - 2200	Strong, Broad, Complex	N-H <sup>+</sup> Stretch	Ammonium Salt
2990 - 2850	Medium	C-H Stretch	Aliphatic (Azetidine)
1600 - 1450	Medium to Weak, Sharp	C=C Stretch	Aromatic (Phenyl)
1210 - 1100	Strong	C-O Stretch	Tertiary Alcohol
1250 - 1020	Medium	C-N Stretch	Azetidine
770 - 730 & 710 - 690	Strong	C-H Out-of-Plane Bend	Aromatic (Phenyl)

## Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.<sup>[5][6]</sup>

Objective: To obtain a high-quality FT-IR spectrum of solid **3-Phenylazetidin-3-ol hydrochloride**.

Materials and Equipment:

- FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).
- **3-Phenylazetidin-3-ol hydrochloride** sample (powder form).
- Spatula.
- Solvent for cleaning (e.g., isopropanol or ethanol).
- Lint-free wipes (e.g., Kimwipes).

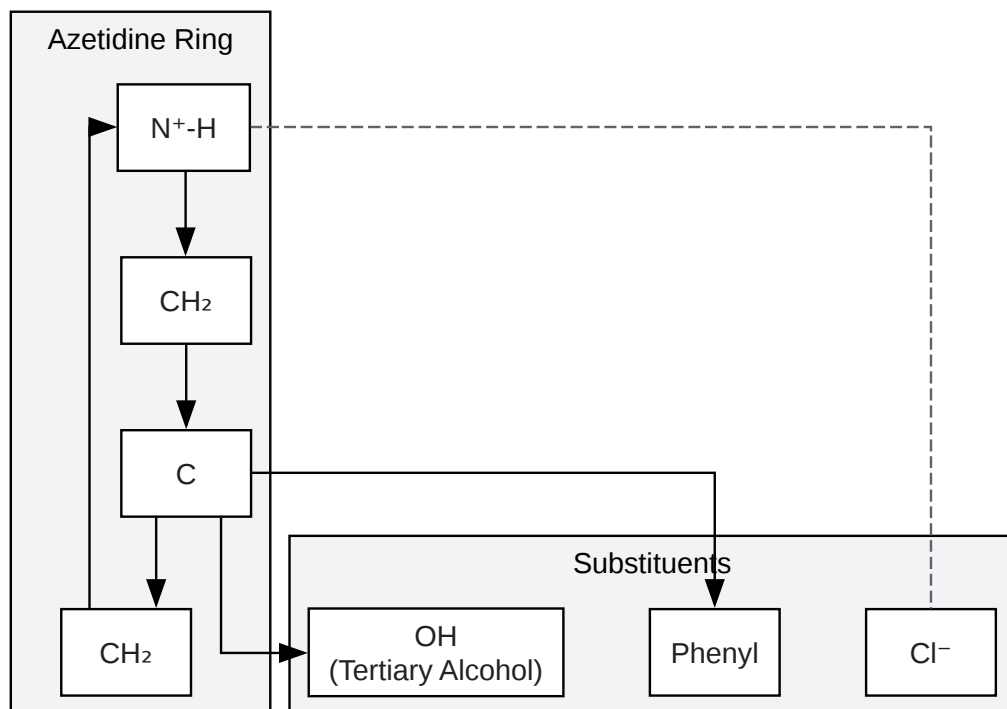
#### Procedure:

- Instrument Preparation:
  - Ensure the FT-IR spectrometer and computer are turned on and have stabilized.
  - Open the appropriate software for data acquisition.
- ATR Crystal Cleaning:
  - Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).
  - Allow the solvent to fully evaporate.
- Background Spectrum Acquisition:
  - With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO<sub>2</sub>, H<sub>2</sub>O).
- Sample Application:
  - Place a small amount of the powdered **3-Phenylazetidin-3-ol hydrochloride** sample onto the center of the ATR crystal using a clean spatula.
  - Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
- Sample Spectrum Acquisition:
  - Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The standard spectral range is 4000-400 cm<sup>-1</sup>.
- Data Processing:

- The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform any necessary data processing, such as baseline correction or smoothing, if required.
- Cleaning:
  - Release the pressure arm and carefully remove the sample powder from the ATR crystal.
  - Clean the crystal surface thoroughly with a solvent-soaked lint-free wipe as described in step 2.

## Visualization

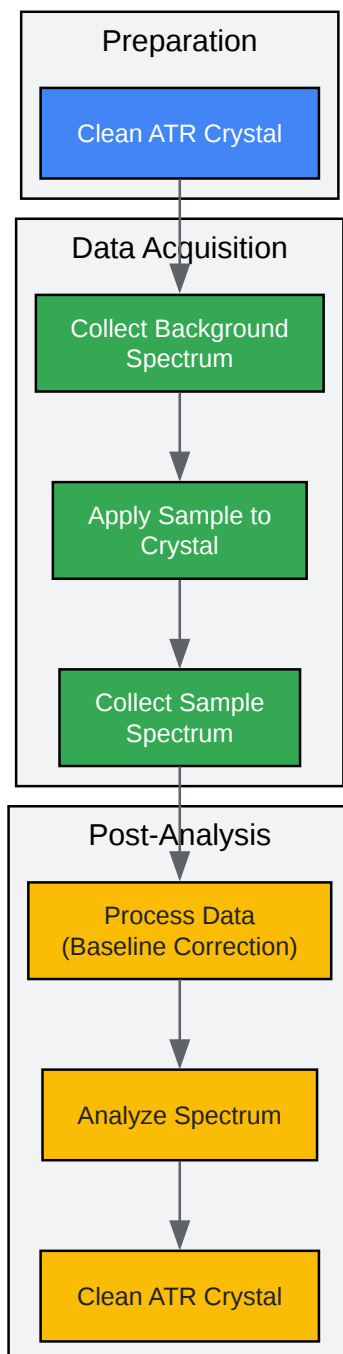
Molecular Structure of 3-Phenylazetidin-3-ol Hydrochloride



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Caption: Molecular structure of **3-Phenylazetidin-3-ol hydrochloride**.

#### ATR-FT-IR Experimental Workflow



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Caption: Workflow for ATR-FT-IR analysis.

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